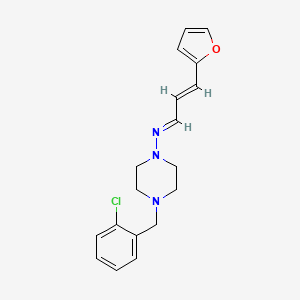

N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine

Description

Properties

Molecular Formula |

C18H20ClN3O |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

(E,E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine |

InChI |

InChI=1S/C18H20ClN3O/c19-18-8-2-1-5-16(18)15-21-10-12-22(13-11-21)20-9-3-6-17-7-4-14-23-17/h1-9,14H,10-13,15H2/b6-3+,20-9+ |

InChI Key |

KVKNNWCEKLSEQH-KOWPSSNVSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C=C/C3=CC=CO3 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC=CC3=CC=CO3 |

solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with a chlorobenzyl halide under basic conditions to introduce the chlorobenzyl group.

Introduction of Furyl-Propenylidene Moiety: The final step involves the reaction of the intermediate with a furyl-propenylidene compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group at the 4-position of the piperazine ring undergoes nucleophilic substitution under basic conditions. For example:

-

Replacement with thiols : In ethanol with sodium ethoxide, the chlorine atom is displaced by sulfur nucleophiles, forming thioether derivatives .

-

Amination : Reaction with primary/secondary amines at elevated temperatures (60–80°C) yields substituted benzylamine derivatives.

Key Conditions :

| Reaction Type | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Chlorine displacement | Ethanol | NaOEt | 60–80°C | 65–82% |

Cyclization Reactions

The propenylidene-furyl moiety participates in intramolecular cyclizations to form fused heterocycles. For instance:

-

Thienopyridine formation : Heating in ethanolic sodium ethoxide induces cyclization via sulfur migration, yielding 6-phenylthieno[2,3-b]pyridine derivatives .

-

Furan ring expansion : Under acidic conditions (e.g., p-TsOH), the furyl group undergoes ring-opening and recombination to form benzofuran analogs .

Mechanistic Pathway :

-

Nucleophilic attack by the piperazine nitrogen on the propenylidene carbon.

-

Cyclization via sulfur or oxygen atom participation.

Acylation and Alkylation of Piperazine

The secondary amines in the piperazine ring react with acyl halides or alkylating agents:

-

Acylation : Treatment with acetyl chloride in dichloromethane forms N-acetylated derivatives .

-

Alkylation : Reaction with methyl iodide in DMF at 25°C introduces methyl groups at the nitrogen sites .

Reactivity Trends :

-

The chlorobenzyl group slightly deactivates the adjacent piperazine nitrogen, reducing acylation yields compared to unsubstituted piperazine .

-

Steric hindrance from the propenylidene-furyl group limits alkylation to mono-substituted products.

Oxidation and Coordination Chemistry

-

N-Oxidation : Reaction with hydrogen peroxide forms N-oxide derivatives, confirmed by NMR shifts at δ 3.8–4.1 ppm .

-

Metal coordination : The piperazine nitrogen atoms bind to transition metals (e.g., Cd(II)) to form stable complexes, as evidenced by X-ray crystallography .

Structural and Analytical Insights

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine":

N-Piperazinyl Quinolones and Cytotoxic Activity

- Synthesis and Evaluation : Research has focused on synthesizing and evaluating the cytotoxic activity of new N-piperazinyl quinolones containing N-2-(furyl-2 or 3-yl)-2-(chlorobenzyloxyimino) ethyl moieties .

- Quinolone Antibacterials : Quinolone antibacterials are recognized as a significant class of pharmacological agents. They are known as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which efficiently inhibit DNA replication and transcription by creating double-stranded DNA breaks . Some quinolone derivatives have demonstrated inhibitory potential against eukaryote topoisomerase II and substantial dose-dependent cytotoxic potential against some cancerous cells .

Specific Compounds and their Characteristics

- This compound : This compound is listed by Sigma-Aldrich with the CAS Number 315207-42-2 and the linear formula C18H20ClN3O .

- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5... : PubChem provides information on this compound, including structures, names and identifiers, chemical and physical properties, related records, chemical vendors, biological test results, and information .

Other related research areas:

- Radical scavenging activity : Research has explored the radical scavenging abilities of compounds isolated from Piper cubeba . These compounds were tested for their capacity to scavenge free radicals, including hydroxyl radicals (HO- ), superoxide anion radicals O- (2)(−), and 2,2-diphenyl-1-picrylhydrazyl radicals (DPPH- ) .

- Cyclic nucleotide phosphodiesterases (PDEs) : These are drug targets, and cyclic nucleotides are synthesized by adenylyl and/or guanylyl cyclase .

Mechanism of Action

The mechanism of action for “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Chlorobenzyl Position : The target compound’s 2-chlorobenzyl group (ortho position) may confer distinct steric and electronic effects compared to the 4-chlorobenzyl (para) isomer in . Para-substituted analogs often exhibit enhanced metabolic stability, while ortho-substitution may influence receptor binding .

- Stereochemistry: The (1E,2E) configuration in suggests rigidity in the propenylideneamine chain, which could enhance binding affinity compared to non-specified stereoisomers .

Physicochemical Properties

- Collision Cross-Section (CCS) : For the nitrophenyl analog (), predicted CCS values range from 189.7–204.8 Ų depending on adduct type, indicating moderate membrane permeability. The furyl-containing target compound likely has lower CCS due to reduced aromatic bulk .

- Lipophilicity : The 2-chlorobenzyl group (logP ~3.5–4.0) in the target compound may increase lipophilicity compared to the 4-chlorobenzyl isomer (logP ~3.0–3.5), influencing blood-brain barrier penetration .

Pharmacological and Functional Insights

- Histamine H3 Receptor Antagonism: highlights ciproxifan, a piperazine-based H3 antagonist, with potent wakefulness-promoting effects (ED50 = 0.14 mg/kg in mice).

- Antiallergic Activity : Piperazinyl acrylamides () demonstrate antiallergic effects via histamine receptor modulation. The furyl group in the target compound may similarly engage aromatic interactions in receptor binding .

Biological Activity

N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological efficacy, structure-activity relationships, and related case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-furyl-3-propenal with 4-(2-chlorobenzyl)piperazine under appropriate conditions. The resulting product is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.

Characterization Data

| Technique | Observations |

|---|---|

| IR | Characteristic peaks at 1659 cm (C=O), 1584 cm (C=C aromatic) |

| NMR | Signals indicative of piperazine and furan moieties |

| Mass Spec | m/z values consistent with the molecular formula |

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. In particular, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain piperazine derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. A structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring can enhance cytotoxicity .

Case Studies

-

Antibacterial Efficacy

- A study synthesized a series of 2-furylpiperazine derivatives and evaluated their antibacterial activity against E. coli, P. aeruginosa, and B. subtilis. The results indicated that these compounds exhibit decent inhibitory effects, particularly in the presence of specific substituents on the piperazine ring .

- Cytotoxicity Evaluation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The piperazine ring is crucial for interaction with biological targets.

- The presence of the furan moiety enhances lipophilicity, which may improve membrane permeability.

- Substituents like chlorobenzyl influence the overall potency by modulating electronic properties.

Q & A

Q. What is the standard synthetic route for N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine, and what key reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution reactions. A representative protocol involves:

- Reacting 3-bromopropionyl chloride with aryl/aralkyl amines to form electrophilic intermediates.

- Coupling these intermediates with 2-furoyl-1-piperazine derivatives in acetonitrile under reflux (4–5 hours) using K₂CO₃ as a base .

- Purification via precipitation (adding distilled water) and filtration. Yields are optimized by maintaining anhydrous conditions and stoichiometric control of reactants.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- ¹H-NMR : Key signals include δ 7.48–6.49 (furan protons), δ 3.94–2.26 (piperazine and propanamide protons), and aromatic substituents (e.g., δ 7.78–6.87 for 2,5-dimethylphenyl) .

- EI-MS : Molecular ion peaks (e.g., [M]⁺ at m/z 355 for a derivative with C₂₀H₂₅N₃O₃) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (furan C=C) .

Q. What in vitro antibacterial profiles have been reported, and how do they compare to standard antibiotics?

The compound exhibits broad-spectrum activity:

- MIC values : 8.34–9.24 µM against S. aureus, E. coli, P. aeruginosa, S. typhi, and B. subtilis .

- Comparison to ciprofloxacin : Superior activity against Gram-positive strains (e.g., S. aureus) but comparable efficacy against Gram-negative strains .

- Hemolysis : 4.35–15.48%, indicating low cytotoxicity .

Advanced Research Questions

Q. How do structural modifications at the N-substituted propanamide position influence antibacterial selectivity?

Substituent effects are critical:

- Aromatic groups (e.g., unsubstituted phenyl) enhance activity against S. typhi and E. coli due to π-π stacking with bacterial membrane proteins .

- Aliphatic groups (e.g., cyclohexyl) improve efficacy against P. aeruginosa and B. subtilis via hydrophobic interactions .

- Chain length : Longer aliphatic chains reduce activity, suggesting steric hindrance limits target binding .

Q. What methodologies are employed to assess the compound’s hemolytic activity, and how do cytotoxicity profiles impact therapeutic potential?

- Hemolysis assay : Incubate erythrocytes with the compound (1–100 µg/mL) for 1 hour; measure hemoglobin release at 540 nm .

- Cytotoxicity : Hemolysis ≤15% (e.g., 4.35% for 5b) correlates with therapeutic potential, but in vivo studies are needed to validate safety .

Q. How can computational approaches like molecular docking guide the design of derivatives targeting neurodegenerative disease enzymes?

- Molecular docking : Used to predict binding affinity of derivatives to acetylcholinesterase (AChE) or β-secretase (BACE1) in Alzheimer’s research.

- Key interactions : Furan and chlorobenzyl groups form hydrogen bonds with catalytic triads (e.g., Ser203 in AChE) .

- Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) enhances enzyme inhibition by stabilizing transition states .

Q. How do researchers address discrepancies in biological activity data across substituted derivatives?

- Controlled assays : Standardize MIC testing using broth microdilution (CLSI guidelines) to minimize variability .

- SAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-donating groups on phenyl rings improve Gram-positive targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.